5-氯-6-氟吡啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

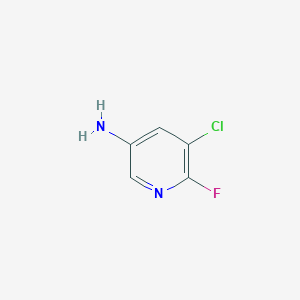

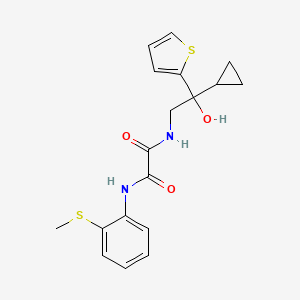

5-Chloro-6-fluoropyridin-3-amine is a chemical compound that is widely used in research and industry due to its various properties, characteristics, and biological applications . It has a molecular formula of C5H4ClFN2 .

Synthesis Analysis

The synthesis of 5-Chloro-6-fluoropyridin-3-amine involves complex chemical reactions. Fluoropyridines, such as this compound, are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . The selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis

The molecular structure of 5-Chloro-6-fluoropyridin-3-amine can be analyzed using various tools and techniques . The compound has a molecular weight of 146.55 .Chemical Reactions Analysis

Amines, such as 5-Chloro-6-fluoropyridin-3-amine, can undergo various chemical reactions. These include alkylation and acylation . Alkylation involves the reaction of amines with a primary alkyl halide . Acylation involves the nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-6-fluoropyridin-3-amine can be analyzed using various methods . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .科学研究应用

化学选择性胺化和除草剂开发

应用的关键领域在于化学选择性胺化过程,其中使用 5-氯-6-氟吡啶-3-胺衍生物。Stroup 等人(2007 年)证明了 5-溴-2-氯-3-氟吡啶(与 5-氯-6-氟吡啶-3-胺密切相关)的化学选择性功能化,突出了该物质在选择性取代反应中的作用,该反应对于合成复杂的有机分子至关重要Stroup、Szklennik、Forster 和 Serrano-Wu,2007 年。此外,Johnson 等人(2015 年)探索了通过涉及氟烷基炔基亚胺的级联环化合成新型氟吡啶甲酸酯除草剂,展示了该化合物在开发新型农用化学剂中的用途Johnson、Renga、Galliford、Whiteker 和 Giampietro,2015 年。

卤代吡啶的进展

从常见前体创建结构流形进一步说明了卤代吡啶的科学相关性。Schlosser 和 Bobbio(2002 年)讨论了卤代吡啶的碱性梯度驱动的异构化,提供了一种从类似于 5-氯-6-氟吡啶-3-胺的中间体获得各种吡啶羧酸和碘代吡啶的方法Schlosser 和 Bobbio,2002 年。

安全和危害

未来方向

The future directions for research on 5-Chloro-6-fluoropyridin-3-amine could include the development of new synthetic methods, the investigation of its biological properties, and the study of its potential as a therapeutic agent. The interest toward the development of fluorinated chemicals has been steadily increased .

作用机制

Mode of Action

5-Chloro-6-fluoropyridin-3-amine interacts with its targets by inhibiting the electron transport in mitochondrial complex I . This inhibition disrupts the normal energy production within the cell, leading to cell death . The mode of action of 5-Chloro-6-fluoropyridin-3-amine is different from other fungicides, which makes it a promising compound in the fight against pesticide resistance .

Biochemical Pathways

The biochemical pathways affected by 5-Chloro-6-fluoropyridin-3-amine are primarily those involved in energy production, specifically the electron transport chain in mitochondria . The downstream effects of this disruption can lead to cell death, as the cell is unable to produce the necessary energy for survival .

Pharmacokinetics

It is generally known that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of 5-Chloro-6-fluoropyridin-3-amine’s action result in excellent fungicidal activity . For instance, one of the compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

属性

IUPAC Name |

5-chloro-6-fluoropyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGHXBVWEYMWHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256790-26-7 |

Source

|

| Record name | 5-chloro-6-fluoropyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2615100.png)

![N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide](/img/structure/B2615104.png)

![2-methyl-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2615105.png)

![1-(3-Fluoro-4-methylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2615108.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2615109.png)

![N-(3-chloro-2-methylphenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B2615121.png)